molecular formula C18H23NO B1385446 N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline CAS No. 1040686-16-5

N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline

Cat. No.: B1385446
CAS No.: 1040686-16-5
M. Wt: 269.4 g/mol
InChI Key: KHQFBQFCAKLKID-UHFFFAOYSA-N
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Description

N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline is a useful research compound. Its molecular formula is C18H23NO and its molecular weight is 269.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Crystal Structures and Anticonvulsant Activity

  • N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline and its derivatives have been studied for their crystal structures and pharmacological actions, particularly for anticonvulsant activity. The crystal structures of four new xylenoxyaminoalcohol derivatives with anticonvulsant activity were reported, highlighting the influence of protonation on their geometry (Nitek et al., 2022).

2. Antibacterial and Lipoxygenase Inhibitory Activity

  • Studies have shown that derivatives of this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as notable lipoxygenase inhibitory activity (Rasool et al., 2016).

3. Anti-HIV-1 Activity

  • Certain derivatives of this compound have demonstrated virus-inhibiting properties concerning type 1 human immunodeficiency virus (HIV-1), providing insights into potential therapeutic applications (Novikov et al., 2004).

4. Chemical Transformations and Synthesis

  • Research has focused on the chemical transformation of compounds related to this compound, leading to the synthesis of new compounds with potential pharmacological applications (Filacchioni et al., 1978).

5. Enzyme Inhibition Studies

  • Enzyme inhibition studies of N'-substituted derivatives of this compound revealed biological activities, especially in the context of antibacterial and anti-enzymatic activities (Aziz‐ur‐Rehman et al., 2014).

6. Physicochemical Properties

  • The physicochemical and anticonvulsant properties of N-[(dimethylphenoxy)alkyl]aminoalkanols, related to this compound, have been extensively studied. These compounds exhibit quantifiable anticonvulsant activity and are notable for their diverse physicochemical properties (Waszkielewicz et al., 2015).

7. DNA Adduct Formation

  • The compound and its derivatives have been studied for their ability to form DNA adducts, which has implications for understanding its potential carcinogenicity and biological interactions (Gonçalves et al., 2001).

8. Conformational Analysis in Different Environments

  • The conformational analysis of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, closely related to the subject compound, has been explored in different environments, providing insights into their structural properties and potential applications (Nitek et al., 2020).

9. Environmental Degradation Studies

  • The degradation of 2,6-dimethylaniline, a related compound, by the Fenton process was studied, contributing to understanding the environmental impact and degradation pathways of these types of compounds (Masomboon et al., 2009).

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-13-10-14(2)12-17(11-13)20-9-8-19-18-15(3)6-5-7-16(18)4/h5-7,10-12,19H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQFBQFCAKLKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCCOC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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